molecular formula C12H10Cl2N2OS B2907601 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide CAS No. 790271-17-9

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide

Cat. No.: B2907601
CAS No.: 790271-17-9
M. Wt: 301.19
InChI Key: ZKTDMKIJPOJOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide is a thiazole-based acetamide derivative characterized by a chloromethyl substituent at the 4-position of the thiazole ring and a 3-chlorophenyl group attached to the acetamide nitrogen. Its molecular formula is C₁₂H₁₀Cl₂N₂OS, with a molecular weight of 301.19 g/mol (estimated). The structure features a thiazole core, which is a five-membered heterocycle containing nitrogen and sulfur, and an acetamide moiety that bridges the aromatic substituents. Key structural identifiers include:

  • SMILES: CC(=O)N(C1=CC(=CC=C1)Cl)C2=NC(=CS2)CCl
  • InChIKey: DKBWAVMTAZCTTP-UHFFFAOYSA-N

Properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-8(17)16(11-4-2-3-9(14)5-11)12-15-10(6-13)7-18-12/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTDMKIJPOJOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=CC=C1)Cl)C2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide typically involves the following steps:

  • Formation of Thiazole Ring: The thiazole ring is usually formed by cyclization reactions involving thioamides and halides.

  • Introduction of Chloromethyl Group: The chloromethyl group can be introduced through halogenation reactions using reagents such as chloromethyl methyl ether.

  • Attachment of Chlorophenyl Group: The chlorophenyl group is attached through nucleophilic substitution reactions involving chlorophenyl derivatives.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted thiazoles or phenyl derivatives.

Scientific Research Applications

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential antimicrobial and antiproliferative properties.

  • Medicine: Studied for its pharmacological activities, including potential use as an antimicrobial or anticancer agent.

  • Industry: Employed in the development of new drugs and biologically active agents.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The chloromethyl and chlorophenyl groups interact with biological targets such as enzymes or receptors.

  • Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Phenyl Substituents

Substituents on the phenyl ring significantly influence electronic and steric properties. Key examples include:

Compound Name Molecular Formula Substituents (Phenyl) Molecular Weight (g/mol) Key Properties/Applications
Target Compound C₁₂H₁₀Cl₂N₂OS 3-chloro 301.19 N/A (research chemical)
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide C₁₂H₁₀ClFN₂OS 2-fluoro 296.73 Predicted collision cross-section: 194.7 Ų
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide C₁₃H₁₁ClF₃N₂OS 3-CF₃ 343.75 Enhanced lipophilicity due to CF₃ group
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide C₁₄H₁₆ClN₂OS 4-ethyl 302.80 Increased steric bulk; potential for improved bioavailability

Key Observations :

  • Substituent Position : Meta-substitution (3-chloro) may optimize interactions in hydrophobic pockets compared to ortho- (2-fluoro) or para-substituted analogs .

Analogues with Modified Thiazole Substituents

Variations at the thiazole’s 4-position alter reactivity and solubility:

Compound Name Molecular Formula Substituents (Thiazole) Molecular Weight (g/mol) Key Properties
Target Compound C₁₂H₁₀Cl₂N₂OS 4-(chloromethyl) 301.19 High reactivity due to chloromethyl group
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide C₁₁H₈Cl₂N₂OS 4-(4-chlorophenyl) 287.17 Soluble in DMSO, methanol; used in organic synthesis
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide C₁₁H₇ClFN₂OS 4-(3-chloro-4-fluorophenyl) 284.70 Synthesized via Hantzsch thiazole reaction; evaluated for kinase activation

Key Observations :

  • Chloromethyl Group : Introduces a reactive site for further functionalization (e.g., nucleophilic substitution) compared to aryl-substituted thiazoles .
  • Aryl vs.

Analogues with Heterocyclic Modifications

Replacement of the phenyl group with heterocycles alters pharmacodynamic profiles:

Compound Name Molecular Formula Heterocycle Molecular Weight (g/mol) Activity
N-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)acetamide C₉H₆BrN₂OS₂ Thiophene 292.90 Evaluated in kinase inhibitor libraries
N-[4-(Benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide C₂₁H₁₄ClN₅S₂ Benzothiazole 447.95 Anticancer activity against multiple cell lines

Key Observations :

  • Thiophene/Benzothiazole Incorporation : These heterocycles improve metabolic stability and target affinity compared to purely aromatic systems .

Physicochemical Comparison

Property Target Compound 2-Fluoro Analogue 4-Chlorophenyl Thiazole
Molecular Weight 301.19 296.73 287.17
Solubility Not reported Not reported Chloroform, methanol, DMSO
Reactivity High (chloromethyl) Moderate Low (stable aryl group)

Biological Activity

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C12H10Cl2N2OS
  • Molecular Weight : 301.19 g/mol
  • CAS Number : 790271-17-9

The compound features a thiazole ring substituted with chloromethyl and a chlorophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains through quantitative structure-activity relationship (QSAR) analysis and standard antimicrobial testing.

Key Findings from Research

  • Antibacterial Efficacy :
    • The compound demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with varying degrees of activity against Gram-negative bacteria such as Escherichia coli .
    • In a comparative study, compounds with halogenated phenyl rings showed enhanced lipophilicity, facilitating better membrane penetration and antimicrobial action .
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for this compound were reported to be competitive with other known antimicrobial agents, indicating its potential as a therapeutic agent .

Comparative Biological Activity Table

Compound NameMIC (mg/mL)Target OrganismsNotes
This compound0.23 - 0.70S. aureus, MRSAEffective against Gram-positive bacteria
Other Thiazole Derivatives0.11 - 0.47E. coli, C. albicansVaried effectiveness based on substituents

Study on Antimicrobial Activity

In a study published in the journal MDPI, researchers synthesized several thiazole derivatives, including this compound. The study confirmed that the presence of halogenated substituents significantly enhanced the antimicrobial activity against both Gram-positive and Gram-negative bacteria .

QSAR Analysis

A QSAR analysis indicated that the structural characteristics of the thiazole derivatives correlate with their biological activity. The study emphasized the importance of lipophilicity and electronic properties of substituents in determining the efficacy of these compounds against various pathogens .

Q & A

Q. What are the key synthetic pathways for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by chloromethylation and subsequent acetamide coupling. For example:

  • Step 1 : Condensation of thiourea derivatives with α-haloketones to form the thiazole ring .
  • Step 2 : Introduction of the chloromethyl group via nucleophilic substitution under controlled pH (7–9) and temperature (60–80°C) .
  • Step 3 : Amidation using activated acetamide intermediates, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) . Purity is ensured through recrystallization or column chromatography, with yields varying between 45–70% depending on reaction optimization .

Q. Which analytical techniques are critical for structural characterization?

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., chloromethyl at C4 of thiazole, 3-chlorophenyl acetamide) .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS showing [M+H]<sup>+</sup> at m/z 327.7) .
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) . X-ray crystallography using SHELX software may resolve ambiguities in stereochemistry .

Q. What preliminary biological activities have been reported?

While direct data on this compound is limited, structurally similar thiazole-acetamide derivatives exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer Potential : IC50 of 10–25 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
  • Enzyme Inhibition : Activity against COX-2 (60–75% inhibition at 50 µM) due to halogen-substituted aryl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic variation of parameters is critical:

  • Temperature : Higher yields (70–75%) observed at 80°C vs. 60°C, though side products increase above 90°C .
  • Solvent : Polar aprotic solvents (DMF, DMSO) favor amidation, while THF reduces byproduct formation .
  • Catalysts : K2CO3 outperforms NaOH in acetamide coupling (yield increase by ~15%) . DOE (Design of Experiments) approaches are recommended to balance competing factors .

Q. How can contradictions in spectroscopic data be resolved?

Conflicting NMR/IR signals (e.g., overlapping peaks for chloromethyl and acetamide groups) require:

  • 2D NMR (HSQC, HMBC) : To assign proton-carbon correlations and confirm substituent positions .
  • Computational Validation : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
  • Alternative Techniques : X-ray crystallography provides unambiguous structural confirmation .

Q. What computational strategies predict target interactions for mechanistic studies?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with targets like EGFR or COX-2 .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl, F) with bioactivity using Hammett constants .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

Q. How to design experiments for elucidating the mechanism of anticancer activity?

  • In Vitro Assays :
  • Apoptosis Markers : Caspase-3/7 activation via fluorometric assays .
  • Cell Cycle Analysis : Flow cytometry to detect G1/S arrest .
    • In Vivo Models : Xenograft studies in BALB/c mice (dose: 25–50 mg/kg, i.p.) with tumor volume monitoring .
    • Omics Integration : RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

Variations in IC50 or MIC values may arise from:

  • Assay Conditions : Differences in cell lines, incubation times, or serum content .
  • Compound Purity : HPLC purity thresholds (>95% vs. 90%) significantly impact activity .
  • Structural Analogues : Subtle differences in substituents (e.g., 3-Cl vs. 4-Cl phenyl) alter target affinity . Meta-analysis using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) is advised .

Methodological Recommendations

  • Synthetic Protocols : Prioritize anhydrous conditions for chloromethylation to avoid hydrolysis .
  • Analytical Workflow : Combine NMR, HRMS, and X-ray crystallography for unambiguous characterization .
  • Biological Screening : Use orthogonal assays (e.g., MTT and clonogenic assays for cytotoxicity) to validate results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.